Moretenone
Moretenone
Moretenone belongs to the class of organic compounds known as hopanoids. These are terpenoids containing hopane skeleton(A'-Neogammacerane), a pentacyclic structure with four cyclohexane rings and one cyclopentane ring (and often, a side chain emerging from C30). Moretenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, moretenone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, moretenone can be found in fats and oils. This makes moretenone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1812-63-1
VCID:
VC21254538
InChI:
InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-24H,1,9-18H2,2-8H3
SMILES:
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C
Molecular Formula:
C30H48O
Molecular Weight:
424.7 g/mol
Moretenone
CAS No.: 1812-63-1
Cat. No.: VC21254538
Molecular Formula: C30H48O
Molecular Weight: 424.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Moretenone belongs to the class of organic compounds known as hopanoids. These are terpenoids containing hopane skeleton(A'-Neogammacerane), a pentacyclic structure with four cyclohexane rings and one cyclopentane ring (and often, a side chain emerging from C30). Moretenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, moretenone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, moretenone can be found in fats and oils. This makes moretenone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 1812-63-1 |
| Molecular Formula | C30H48O |
| Molecular Weight | 424.7 g/mol |
| IUPAC Name | 5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |
| Standard InChI | InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-24H,1,9-18H2,2-8H3 |
| Standard InChI Key | VEVKLOLYYQLRRV-UDCAXGDQSA-N |
| Isomeric SMILES | CC(=C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |
| SMILES | CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
| Canonical SMILES | CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
| Melting Point | 202-204°C |
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